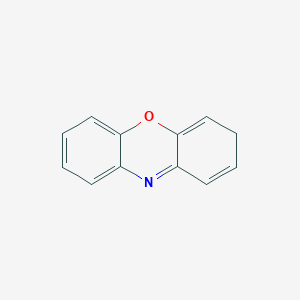

3H-Phenoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3H-Phenoxazine, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

3H-phenoxazine undergoes nucleophilic substitution at the C-2 and C-3 positions, forming fused heterocyclic systems.

Key Reactions:

-

With arylamines :

Melt reactions at 220–250°C produce 2-(arylamino)-3H-phenoxazin-3-ones, which cyclize with o-aminophenols or o-mercaptoanilines to form N,O- or N,S-heteropentacycles (e.g., 5a-c , 10a-c ) .

Condensation Reactions

Condensation with urea or carbonyl-containing reagents expands the heterocyclic framework.

Example:

-

Imidazo[4,5-b]phenoxazin-2(1H)-one synthesis :

Reacting 3H-phenoxazin-3-one derivatives (6a-d ) with urea in ethanol/sodium acetate under reflux forms imidazo-phenoxazine systems (e.g., 9a ) .

Yield : >70% (purified via silica column chromatography) .

Electrophilic Substitution and Nitro Group Reactivity

Electron-rich positions undergo nitration and nitro displacement.

Data Table: Nitro Group Reactions

Oxidation and Reduction

The phenoxazine core participates in redox reactions, influencing electronic properties.

Oxidation:

-

Formation of 10-oxide derivatives :

7-Methoxy-3-oxo-3H-phenoxazine reacts with KMnO₄ or H₂O₂ under alkaline conditions to form the 10-oxide derivative, a fluorescent redox indicator. -

Radical-trapping activity :

Substituted phenoxazines (e.g., 3,7-(OMe)₂-phenoxazine) exhibit exceptional peroxyl radical-trapping capacity (kinh=6.6×108M−1s−1) due to low N–H bond dissociation energy (71.8 kcal/mol) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for optoelectronic applications.

Example:

-

3,7-Bis(2-thiophene)-N-alkylphenoxazine synthesis :

3,7-Dibromo-N-alkylphenoxazine reacts with 2-(tributylstannyl)thiophene under Pd(0) catalysis (100°C, 72 hrs) to form π-conjugated monomers (2a-c ) .

Applications : Semiconducting materials in organic electronics .

Radical-Mediated Reactions

Phenoxazines act as "non-classical" radical-trapping antioxidants (RTAs), scavenging multiple peroxyl radicals at ambient temperatures .

Mechanism:

-

H-atom transfer :

Phx H+ROO∙→Phx∙+ROOH

Substitutents like methoxy groups enhance reactivity by lowering N–H bond strength .

Hydrolysis and Solvolysis

Acidic or basic conditions cleave the phenoxazine ring.

Example:

Propriétés

Formule moléculaire |

C12H9NO |

|---|---|

Poids moléculaire |

183.21 g/mol |

Nom IUPAC |

3H-phenoxazine |

InChI |

InChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-3,5-8H,4H2 |

Clé InChI |

MOLUAYHPIDORGD-UHFFFAOYSA-N |

SMILES canonique |

C1C=CC2=NC3=CC=CC=C3OC2=C1 |

Synonymes |

3H-phenoxazine phenoxazine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.